![molecular formula C16H15IN2O3S B14052337 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound is notable for its unique structure, which includes an iodine atom, a methylethoxy group, and a phenylsulfonyl group attached to a pyrrolo[2,3-b]pyridine core.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Iodine Atom: This step often involves iodination reactions using reagents such as iodine or iodine monochloride.
Attachment of the Methylethoxy Group: This can be done through etherification reactions.
Addition of the Phenylsulfonyl Group: This step typically involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its functional groups.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine, 3-chloro-4-(1-methylethoxy)-1-(phenylsulfonyl)-: Similar structure but with a chlorine atom instead of iodine.
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-(1-methylethoxy)-1-(phenylsulfonyl)-: Similar structure but with a bromine atom instead of iodine.
1H-Pyrrolo[2,3-b]pyridine, 3-fluoro-4-(1-methylethoxy)-1-(phenylsulfonyl)-: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- lies in its specific functional groups and their arrangement, which can influence its reactivity and applications.
Properties
Molecular Formula |
C16H15IN2O3S |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-4-propan-2-yloxypyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H15IN2O3S/c1-11(2)22-14-8-9-18-16-15(14)13(17)10-19(16)23(20,21)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
QXAOBVCUPMVHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C(=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)



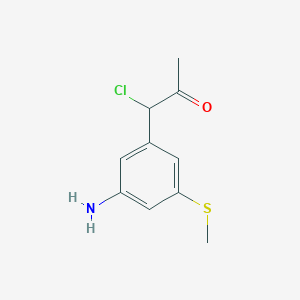
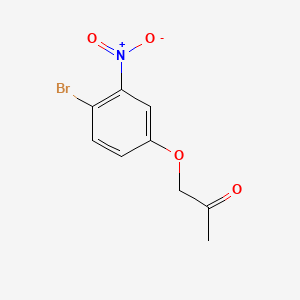




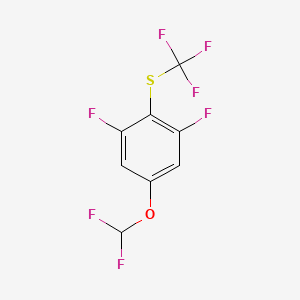
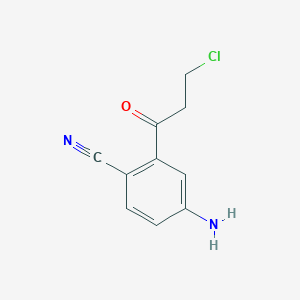
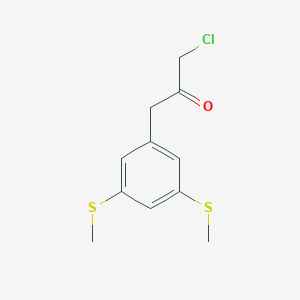
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
